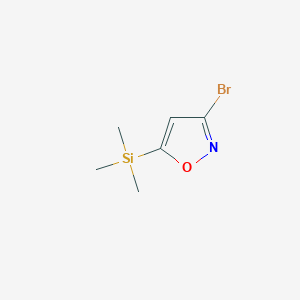
2,4-dichloro-1-(prop-1-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-(prop-1-en-2-yl)benzene (DCBP) is an aromatic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. DCBP is a compound with a unique structure that makes it useful in a variety of applications. The compound has a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is used in the synthesis of a variety of compounds, as a reagent in laboratory experiments, and as a drug in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-1-(prop-1-en-2-yl)benzene is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to act as an inhibitor of certain proteins, such as tyrosinase, and as an activator of certain enzymes, such as glutathione S-transferase.
Biochemical and Physiological Effects
2,4-dichloro-1-(prop-1-en-2-yl)benzene has a variety of biochemical and physiological effects. It is believed to have anti-inflammatory, antioxidant, and antiproliferative effects. It has also been shown to have anticonvulsant, antiarrhythmic, and anticoagulant effects. In addition, 2,4-dichloro-1-(prop-1-en-2-yl)benzene has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase and lipoxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-1-(prop-1-en-2-yl)benzene has a number of advantages and limitations for lab experiments. One of the advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound that can be used in a variety of experiments. However, it is important to note that 2,4-dichloro-1-(prop-1-en-2-yl)benzene can be toxic and should be handled with caution.
Direcciones Futuras
The potential future directions for 2,4-dichloro-1-(prop-1-en-2-yl)benzene are numerous. One of the most promising areas of research is the development of new drugs based on the compound. Additionally, 2,4-dichloro-1-(prop-1-en-2-yl)benzene could be used as a reagent in the synthesis of new compounds or as a catalyst in chemical reactions. Furthermore, 2,4-dichloro-1-(prop-1-en-2-yl)benzene could be used in the development of new materials, such as polymers, dyes, and other materials. Finally, further research into the biochemical and physiological effects of 2,4-dichloro-1-(prop-1-en-2-yl)benzene could lead to new treatments for a variety of diseases.
Métodos De Síntesis
2,4-dichloro-1-(prop-1-en-2-yl)benzene can be synthesized through a variety of methods, including the Friedel-Crafts alkylation of benzene, the Grignard reaction, and the Williamson ether synthesis. In the Friedel-Crafts alkylation reaction, a halogenated benzene is reacted with an alkyl halide in the presence of an acid catalyst. The Grignard reaction involves the reaction of an organometallic compound with a halogenated aromatic compound. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
2,4-dichloro-1-(prop-1-en-2-yl)benzene has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers, dyes, and other materials. 2,4-dichloro-1-(prop-1-en-2-yl)benzene is also used in the synthesis of drugs, such as anticoagulants, anticonvulsants, and antiarrhythmic agents.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dichloro-1-(prop-1-en-2-yl)benzene involves the alkylation of 2,4-dichlorobenzene with propargyl chloride followed by dehydrohalogenation to form the final product.", "Starting Materials": [ "2,4-dichlorobenzene", "propargyl chloride", "sodium hydroxide", "potassium carbonate", "acetone" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzene (1.0 eq) and potassium carbonate (2.0 eq) in acetone and stir at room temperature for 30 minutes.", "Step 2: Add propargyl chloride (1.2 eq) dropwise to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 10-11.", "Step 4: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution and purify the product by column chromatography to obtain 2,4-dichloro-1-(prop-1-en-2-yl)benzene." ] } | |
Número CAS |
104517-04-6 |
Nombre del producto |
2,4-dichloro-1-(prop-1-en-2-yl)benzene |
Fórmula molecular |
C9H8Cl2 |
Peso molecular |
187.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



